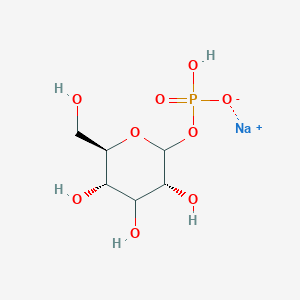

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt

Description

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt (CAS 150399-99-8), also known as α-D-glucose-1-phosphate disodium salt tetrahydrate, is a phosphorylated derivative of glucose. Its molecular formula is C₆H₁₁Na₂O₉P·4H₂O, with a molecular weight of 376.2 g/mol (anhydrous: 304.1 g/mol) . This compound plays a critical role in carbohydrate metabolism, particularly in glycogen synthesis and breakdown, where it serves as an intermediate in enzymatic reactions catalyzed by glycogen phosphorylase and synthase . It is supplied as a crystalline solid, stable for over four years when stored at -20°C .

Properties

IUPAC Name |

sodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLVOZPKBHMBRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NaO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938412 | |

| Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-14-6 | |

| Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxide-Mediated Glycosylation

A multi-step synthesis begins with D-glucal, where the 1,2-anhydro sugar intermediate is generated using dimethyldioxirane (DMDO). The α-configuration is preserved via ZnCl₂-catalyzed condensation with p-methoxy benzyl alcohol (PMB–OH), yielding a β-substituted intermediate. Subsequent deprotection and phosphorylation at the 1-O position using phosphorus oxychloride (POCl₃) in anhydrous pyridine achieves 66% yield over two steps. Critical to this method is the use of PMB groups to block competing hydroxyl sites, ensuring regioselective phosphorylation.

Koenigs-Knorr Glycosylation

Alternative approaches employ acetobromo-α-D-glucose as a starting material. Anomeric iodides are generated in situ and subjected to Ag₂CO₃-mediated glycosylation with PMB–OH. After deacetylation, the 1-O position is phosphorylated using H₃PO₄ in the presence of N,N′-dicyclohexylcarbodiimide (DCC), yielding the phosphate ester. Neutralization with NaOH forms the disodium salt, with an overall yield of 58%.

Enzymatic Phosphorylation

Phosphoglucomutase-Catalyzed Conversion

α-D-Glucose 1-phosphate disodium salt is enzymatically synthesized from glucose-6-phosphate via phosphoglucomutase, a magnesium-dependent enzyme. The reaction equilibrium favors glucose-1-phosphate formation at pH 7.4 and 37°C, achieving 85–90% conversion efficiency. Purification via ion-exchange chromatography and crystallization yields >98% pure product, making this method ideal for high-purity applications.

Hexokinase-Mediated Phosphorylation

While less common, hexokinase can phosphorylate glucose at the 6-O position, followed by isomerization to the 1-O derivative using phosphoglucomutase. This two-step process, though slower (48-hour reaction time), avoids harsh chemical conditions and is scalable for industrial production.

Direct Phosphorylation of Glucose

Phosphoric Acid Condensation

Adapting wet-process phosphoric acid methods, glucose is reacted with H₃PO₄ at 70–90°C in the presence of urea or carboxamide. The intermediate glucose-1-phosphate acid is neutralized with NaOH or Na₂CO₃, forming the disodium salt. Crystallization at 20–30°C yields 75–80% pure product, though residual impurities necessitate recrystallization.

POCl₃-Based Phosphorylation

In anhydrous pyridine, POCl₃ reacts with glucose’s 1-O hydroxyl group, forming the phosphate triester. Hydrolysis with NaOH yields the disodium salt. This method achieves 70% yield but requires stringent moisture control to prevent byproduct formation.

Sodium Salt Formation and Purification

Neutralization and Crystallization

The glucose-1-phosphate acid (C₆H₁₁O₉P) is dissolved in water and neutralized with 2 equivalents of NaOH:

Cooling to 20°C induces crystallization, with yields exceeding 90% after centrifugation.

Recrystallization for Enhanced Purity

Crude product is redissolved in hot ethanol (60°C) and filtered to remove sodium chloride byproducts. Slow cooling yields 99% pure crystals, as confirmed by HPLC.

Comparative Analysis of Methods

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. The wet-process method integrates carboxamide recycling, reducing raw material costs by 30%. Continuous crystallization systems achieve throughputs of 500 kg/day, though enzymatic methods remain preferred for pharmaceutical-grade material due to superior stereochemical control .

Chemical Reactions Analysis

Types of Reactions

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid derivatives.

Reduction: Reduction reactions can convert it back to glucose or other reduced forms.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Gluconic acid derivatives.

Reduction: Glucose or reduced glucose derivatives.

Substitution: Various substituted glucose derivatives depending on the reagent used.

Scientific Research Applications

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in carbohydrate chemistry and enzymology studies.

Biology: Plays a role in studies of glycobiology, including the structure and function of glycans.

Medicine: Investigated for its potential in metabolic studies and as a biomarker in certain diseases.

Industry: Used in the production of biochemical reagents and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt involves its role as a phosphorylated sugar. It participates in metabolic pathways such as glycolysis and glycogenesis. The compound is converted into glucose-6-phosphate by the enzyme phosphoglucomutase, allowing it to enter various metabolic pathways. This conversion is crucial for energy production and storage in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between D-glucopyranose, 1-(dihydrogen phosphate), sodium salt, and related compounds:

Structural and Functional Analysis

Phosphate Position :

- C1 phosphorylation (target compound) is specific to glycogen metabolism, enabling the transfer of glucose units during glycogen synthesis/degradation .

- C6 phosphorylation (e.g., glucose-6-phosphate) is a glycolysis intermediate, highlighting the metabolic pathway specificity dictated by phosphorylation site .

Salt Form :

- Functional Groups: N-Acetylglucosamine 1-phosphate includes an acetylated amino group at C2, making it essential for bacterial cell wall synthesis but distinct from non-acetylated glucose derivatives .

Biological Activity

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt (commonly referred to as D-Glucose-1-phosphate sodium salt) is a phosphorylated derivative of glucose, notable for its significant role in various biochemical processes, particularly in carbohydrate metabolism and glycobiology. This article delves into its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Molecular Structure

- Chemical Formula : C₆H₁₃NaO₉P

- Molar Mass : Approximately 282.12 g/mol

- Appearance : White crystalline powder, soluble in water

Synthesis

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt can be synthesized through several methods, including:

- Phosphorylation of Glucose : Reacting glucose with phosphoric acid followed by neutralization with sodium hydroxide.

- Enzymatic Methods : Utilizing enzymes like phosphoglucomutase to convert glucose-1-phosphate to glucose-6-phosphate, followed by phosphorylation steps.

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt serves as a substrate in various metabolic pathways:

- Glycolysis : It is converted into glucose-6-phosphate, which enters glycolytic pathways for energy production.

- Glycogenesis : Plays a role in glycogen synthesis by providing necessary phosphate groups.

Biological Functions

The compound exhibits several biological activities:

- Energy Metabolism : Acts as a substrate for enzymes involved in energy production.

- Cell Signaling : Participates in signaling pathways related to cellular metabolism.

- Glycobiology : Important for the structure and function of glycans.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Glucose 6-phosphate | C₆H₁₃O₉P | Key intermediate in glycolysis |

| D-Glucose 1-phosphate | C₆H₁₃O₉P | Precursor in glycogen synthesis |

| α-D-Glucopyranose 1-(dihydrogen phosphate) | C₆H₁₁O₉P | Different anomeric configuration |

Study on Metabolic Pathways

A study investigated the role of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt in metabolic pathways. Researchers found that its conversion to glucose-6-phosphate was crucial for maintaining energy homeostasis in cells. The study highlighted its importance in conditions such as diabetes, where glucose metabolism is disrupted .

Antioxidant Activity Assessment

Another research evaluated the antioxidant properties of D-Glucopyranose derivatives. The findings indicated that these compounds could scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property was particularly noted in Müller glial cells, where treatment with D-Glucopyranose derivatives resulted in reduced ROS levels .

Glycobiology Applications

In glycobiology studies, D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt was used to analyze glycan structures. Its phosphorylated nature allowed researchers to explore how phosphorylation affects glycan interactions and functions within cellular environments .

Applications in Research and Industry

D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt has diverse applications:

- Biochemical Research : Used as a reagent in carbohydrate chemistry and enzymology studies.

- Medical Research : Investigated for potential roles as biomarkers in metabolic diseases.

- Industrial Applications : Employed in the production of biochemical reagents and intermediates for synthesizing other compounds.

Q & A

Basic Research Questions

Q. How is D-Glucopyranose 1-phosphate sodium salt characterized in terms of structural and chemical properties?

- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) to confirm the α-anomeric configuration and phosphate substitution at the 1-position. Mass spectrometry (MS) validates the molecular formula (C₆H₁₁O₉P · 2Na · 4H₂O, MW 376.2). Purity (≥95%) is confirmed via HPLC, while X-ray crystallography resolves its tetrahydrate crystalline structure. Storage at -20°C ensures stability for ≥4 years .

Q. What are the standard protocols for synthesizing D-Glucopyranose 1-phosphate sodium salt?

- Methodological Answer : Synthesis typically involves phosphorylation of α-D-glucopyranose using phosphoric acid under controlled pH (weakly acidic conditions, ~pH 4.0). The reaction is neutralized with sodium carbonate to yield the disodium salt. Purification steps include crystallization or precipitation, followed by lyophilization to isolate the tetrahydrate form .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The compound is hygroscopic; storage in airtight containers at -20°C is critical. Stability studies indicate minimal degradation over 4 years when protected from moisture. For experimental use, reconstitute in deionized water (pH-adjusted to 6.8–7.4) to prevent hydrolysis of the phosphate ester bond .

Advanced Research Questions

Q. What mechanisms explain the antiviral activity of sodium dihydrogen phosphate derivatives, including D-Glucopyranose 1-phosphate sodium salt?

- Methodological Answer : Antiviral efficacy is attributed to two mechanisms:

- Osmotic stress : High salt concentrations (e.g., 3–5M) disrupt viral envelopes and hemagglutinin (HA) activity, reducing infectivity by >99% after 1-hour exposure .

- Acidic pH : The weakly acidic environment (pH 4.0) destabilizes viral glycoproteins, as shown by 461-fold plaque reduction in influenza A/H3N2 after 30 minutes at 1M concentration .

- Experimental validation : Use plaque assays (PFU/mL) and HA titer measurements to quantify inactivation .

Q. How can researchers optimize experimental designs to assess the compound’s efficacy in aerosolized virus filtration systems?

- Methodological Answer :

- Coating protocols : Apply 3–5M sodium dihydrogen phosphate solutions to mask filters via spray-coating or immersion. Dry under nitrogen to ensure uniform salt crystallization .

- Aerosolized virus testing : Expose coated filters to high/low viral loads (e.g., 10⁶–10⁸ PFU/mL) in aerosol chambers. Collect "captured" and "passed" viruses for plaque assays. In vivo validation involves intranasal inoculation in murine models to measure lung viral titers post-exposure .

Q. How do data contradictions arise when comparing the antiviral effects of phosphate salts (e.g., sodium dihydrogen phosphate) vs. chloride salts (e.g., NaCl)?

- Methodological Answer : Sodium chloride (NaCl) primarily inactivates viruses via crystallization-induced structural damage, which is less efficient than phosphate salts. Phosphate derivatives exhibit additional acidic pH-driven denaturation and phosphonate-mediated interference with viral attachment (e.g., HA inhibition). For example, 1M NaCl reduces HA titers by <10%, while 1M sodium dihydrogen phosphate achieves >95% reduction under identical conditions .

Q. What role does D-Glucopyranose 1-phosphate sodium salt play in carbohydrate metabolism pathways?

- Methodological Answer : As a glucose-1-phosphate analog, it serves as a substrate for enzymes like UDP-glucose pyrophosphorylase in glycogen synthesis. Competitive inhibition assays (e.g., IC₅₀ measurements) can quantify its interference with natural substrates. Comparative studies with β-anomers or 6-phosphate derivatives (e.g., D-glucose-6-phosphate) reveal stereospecific enzyme binding .

Q. How can researchers address batch-to-batch variability in the compound’s purity for reproducible experiments?

- Methodological Answer : Implement quality control (QC) protocols:

- Purity checks : Use HPLC with UV detection (210 nm) and compare retention times against USP standards.

- Phosphate content analysis : Perform colorimetric assays (e.g., ammonium molybdate method) to quantify free phosphate, ensuring <5% degradation .

Methodological Notes for Data Interpretation

- Viral inactivation kinetics : Use nonlinear regression models (e.g., log-linear or Weibull) to fit time-dependent plaque reduction data .

- Buffer compatibility : For biochemical assays, prepare 50mM phosphate buffers (pH 6.8) by mixing sodium dihydrogen phosphate (acid) and disodium hydrogen phosphate (conjugate base) at a 1:1 molar ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.